molecular formula C10H11FO B8422342 1-Fluoro-2-(2-vinyloxyethyl)-benzene

1-Fluoro-2-(2-vinyloxyethyl)-benzene

Cat. No.: B8422342
M. Wt: 166.19 g/mol
InChI Key: FVKSLIUTGTUJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(2-vinyloxyethyl)-benzene is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-2-fluorobenzene

InChI

InChI=1S/C10H11FO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2

InChI Key

FVKSLIUTGTUJEY-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 2-(2-fluorophenyl)-ethanol (3.08 g, 22.0 mmol), vinyl acetate (4 mL, 43.3 mmol), anhydrous toluene (22 mL), chloro(1,5-cyclooctadiene)iridium(I) dimer (155 mg, 0.231 mmol), and anhydrous sodium carbonate (1.5 g, 14.2 mmol) in a dry round-bottom flask fitted with a reflux condensor under a nitrogen atmosphere. Heat the resulting mixture to 95° C. for 5 hours. Cool the reaction mixture to room temperature. Vacuum filter the resultant slurry to remove inorganic precipitates, washing the collected solid with hexanes. Concentrate and purify (silica gel chromatography, eluting with hexanes) to give the title compound as a yellow oil (2.64 g, 72%).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
155 mg
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
72%

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